molecular formula C14H23NO B1488443 (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine CAS No. 1566101-38-9

(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine

Cat. No. B1488443
CAS RN: 1566101-38-9
M. Wt: 221.34 g/mol
InChI Key: GNYAKTKEUUKMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine, commonly known as MMPMA, is a small organic molecule used in a variety of scientific research applications. It is a derivative of amine and is used as a building block for the synthesis of a range of compounds. MMPMA is a versatile compound with a variety of applications in organic chemistry, biochemistry, and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • The development of new synthetic routes and characterization of compounds with similar structural features. For example, the synthesis of novel Schiff bases derived from 1,3,4-thiadiazole compounds demonstrates the exploration of chemical reactivity and potential applications in creating compounds with tailored properties for specific applications (Gür et al., 2020).

Biological Activity and Applications

  • Investigation into the antifungal effects of derivatives containing similar structural motifs, highlighting the potential for designing new antifungal agents (Jafar et al., 2017).
  • The study of the inhibitory action of bipyrazolic type organic compounds towards corrosion, indicating the potential use of related compounds in materials science and corrosion prevention (Chetouani et al., 2005).

Pharmacological Properties

  • Research into monoamine oxidase inhibiting activity by compounds with similar functional groups, suggesting potential therapeutic applications in neuropsychiatric disorders (Ferguson & Keller, 1975).

Polymer Science

  • The development of hydrophilic-hydrophobic functional thermo-pH responsive terpolymers for applications in bio-separation and biotechnology, demonstrating the versatility of similar compounds in creating responsive materials (Abdelaty, 2021).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-8-6-7-9-13(12)16-5/h6-9,11,15H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYAKTKEUUKMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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